5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of difluoromethylation reagents, such as difluoromethyl 2-pyridyl sulfones, under radical conditions . The reaction conditions typically include the use of visible light-induced radical processes, which provide mild and efficient access to the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The methoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar pyrimidinone core and have shown potential as antitubercular agents.
Difluoromethylated 2-oxindoles and quinoline-2,4-diones: These compounds also contain difluoromethyl groups and are synthesized via radical processes.
Uniqueness
5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of difluoromethyl, methoxyethyl, methoxyphenyl, and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H17F2N3O3S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17F2N3O3S/c1-25-8-7-23-16-14(17(24)22-18(23)27)11(15(19)20)9-12(21-16)10-5-3-4-6-13(10)26-2/h3-6,9,15H,7-8H2,1-2H3,(H,22,24,27) |
InChI Key |
MANRACWQSOAPMB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)C(=O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.